molecular formula C18H15ClN2O3S B412446 N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide

Cat. No.: B412446
M. Wt: 374.8g/mol
InChI Key: QDWXZYBZQAFWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group, a pyrrolidinylsulfanyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chloro-phenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Acetamide Group: The final step often involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H15ClN2O3S/c19-12-6-8-13(9-7-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,20,22)

InChI Key

QDWXZYBZQAFWMD-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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